

# An In-depth Technical Guide to 2-Methylglutaric Acid (CAS: 617-62-9)

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## Compound of Interest

Compound Name: 2-Methylglutaric Acid

Cat. No.: B093152

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For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

This technical guide provides a comprehensive overview of **2-Methylglutaric acid** (CAS Number 617-62-9), a dicarboxylic acid of significant interest in biochemical and pharmaceutical research. This document details its physicochemical properties, outlines detailed experimental protocols for its synthesis and analysis, and explores its biochemical significance, particularly its role in amino acid metabolism and as a biomarker for inherited metabolic disorders.

Furthermore, this guide examines its applications in drug development, with a focus on its potential as a co-former in pharmaceutical cocrystals to enhance the bioavailability of active pharmaceutical ingredients (APIs). All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams to facilitate understanding and application by researchers and drug development professionals.

## Chemical Identity and Physicochemical Properties

**2-Methylglutaric acid**, also known as  $\alpha$ -methylglutaric acid or 2-methylpentanedioic acid, is a methyl-branched dicarboxylic acid.<sup>[1]</sup> Its fundamental properties are crucial for its application in experimental and industrial settings.

Table 1: Chemical Identifiers for **2-Methylglutaric Acid**

Identifier	Value
CAS Number	<a href="#">617-62-9</a> <sup>[2]</sup>
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O <sub>4</sub> <sup>[2]</sup>
Molecular Weight	146.14 g/mol <sup>[2]</sup>
IUPAC Name	2-methylpentanedioic acid <sup>[3]</sup>
Synonyms	α-Methylglutaric acid, 2-Methylpentanedioic acid <sup>[3]</sup>
InChI Key	AQYCMVICBNBXNA-UHFFFAOYSA-N <sup>[2]</sup>

| SMILES | CC(CCC(=O)O)C(=O)O<sup>[2]</sup> |

Table 2: Physicochemical Properties of **2-Methylglutaric Acid**

Property	Value	Reference
Physical Form	<b>White to pale yellow powder or crystals</b>	
Melting Point	74-82 °C	<a href="#">[2]</a>
Boiling Point	214-215 °C at 22 mmHg	
Density	1.33 g/cm <sup>3</sup> at 20 °C	<a href="#">[2]</a>
Water Solubility	>1000 g/L (highly soluble)	<a href="#">[2]</a>
pKa (Strongest Acidic)	~3.89	<a href="#">[1]</a>
pH	2.8 (10 g/L in H <sub>2</sub> O)	<a href="#">[2]</a>

| Vapor Pressure | <0.00056 hPa at 20 °C |<sup>[2]</sup> |

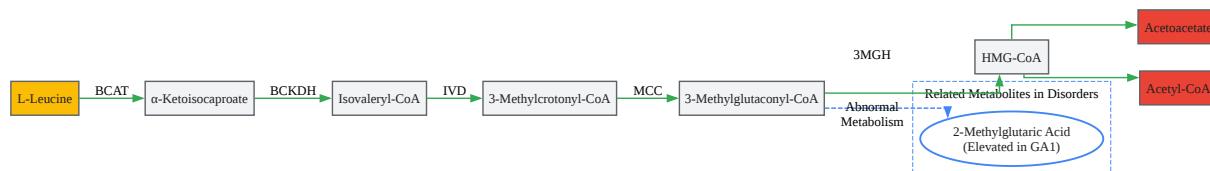
## Biochemical Significance

**2-Methylglutaric acid** is a mammalian metabolite primarily associated with the catabolism of the essential amino acid L-leucine.<sup>[3]</sup> Its presence and concentration in biological fluids are of

significant diagnostic interest.

## Role in Leucine Metabolism

Leucine degradation is a multi-step mitochondrial pathway that ultimately yields acetyl-CoA and acetoacetate.<sup>[4]</sup> While not a direct intermediate in the main pathway, **2-methylglutaric acid** is related to metabolites within this pathway. An enzymatic deficiency in this pathway can lead to the accumulation of upstream intermediates. For instance, inborn errors of metabolism affecting enzymes like 3-methylglutaconyl-CoA hydratase can lead to a buildup of related compounds.<sup>[5]</sup>



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Caption: Simplified Leucine Catabolism Pathway.

## Biomarker for Glutaric Acidemia Type I

Glutaric acidemia type I (GA1) is an inherited metabolic disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase (GCDH), which is involved in the catabolism of lysine, hydroxylysine, and tryptophan. While the primary biomarkers are glutaric acid and 3-hydroxyglutaric acid, studies have shown that 2-methylglutaconic acid (a related compound) can also be elevated in GA1 patients, particularly in "low excretors" where primary markers may be less obvious.<sup>[6]</sup> This highlights the importance of monitoring a panel of related organic acids, including isomers of methylglutaric acid, for accurate diagnosis.

# Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of **2-Methylglutaric acid**.

## Synthesis Protocol: Michael Addition and Hydrolysis

This protocol is adapted from a patented method involving a Michael addition followed by hydrolysis and decarboxylation, offering a straightforward route from common starting materials.<sup>[5]</sup>

Objective: To synthesize **2-Methylglutaric acid**.

Materials:

- Diethyl malonate
- Methyl methacrylate
- Potassium fluoride on alumina (KF/Al<sub>2</sub>O<sub>3</sub>) catalyst
- N,N-Dimethylformamide (DMF)
- Sodium hydroxide (NaOH)
- Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Ethyl acetate
- Anhydrous magnesium sulfate (or sodium sulfate)
- Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
- Heating mantle, magnetic stirrer, rotary evaporator

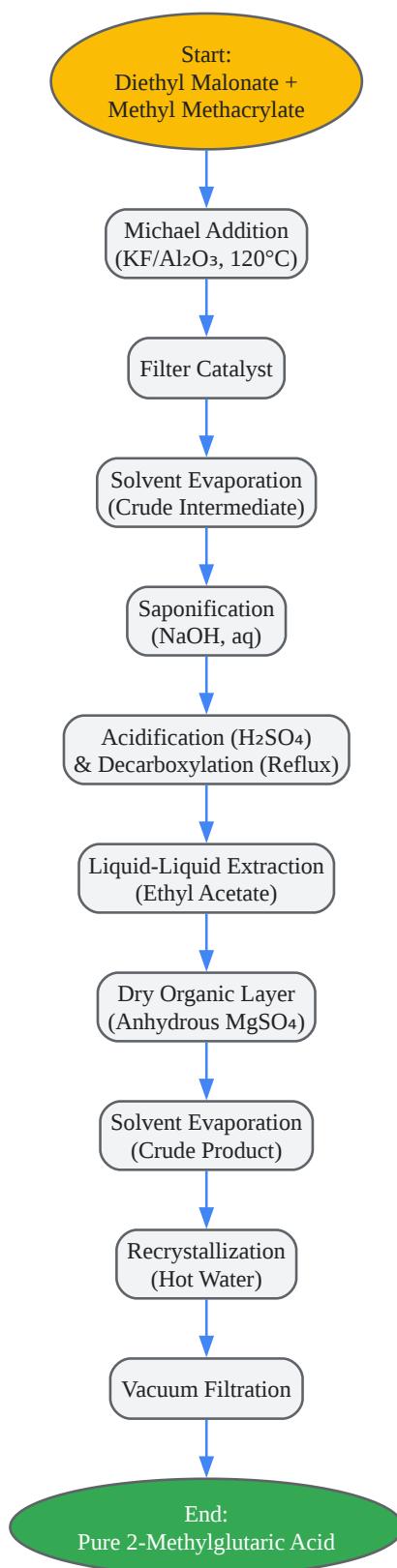
Procedure:

- Michael Addition:

- To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add diethyl malonate (1.0 mol), DMF (as solvent), and KF/Al<sub>2</sub>O<sub>3</sub> catalyst (10% by weight of diethyl malonate).
- Heat the mixture to 120 °C with stirring.
- Slowly add methyl methacrylate (1.0 mol) dropwise to the reaction mixture over 1 hour.
- Maintain the reaction at 120 °C for an additional 8-10 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Once the reaction is complete, cool the mixture to room temperature. Filter to remove the catalyst.
- Remove the DMF solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude intermediate ester.

- Saponification and Decarboxylation:
  - Transfer the crude intermediate to a suitable flask. Add a 10% aqueous solution of NaOH (4.0 mol) and stir at room temperature for 3 hours to achieve complete hydrolysis (saponification).
  - Carefully acidify the cooled reaction mixture by slowly adding concentrated H<sub>2</sub>SO<sub>4</sub> (2.0 mol) until the pH is strongly acidic (pH ~1).
  - Heat the acidified mixture to reflux (approximately 100 °C) for 4 hours to effect decarboxylation.
  - Cool the solution to room temperature.
- Extraction and Purification:
  - Transfer the cooled aqueous solution to a separatory funnel.
  - Extract the product with ethyl acetate (3 x 150 mL).

- Combine the organic extracts and wash with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude **2-Methylglutaric acid**.
- Recrystallization:
  - While various solvent systems can be effective, recrystallization can be performed using hot water or a mixed solvent system like ethanol/water.[\[7\]](#)[\[8\]](#)
  - Dissolve the crude solid in a minimal amount of boiling water.
  - If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered.
  - Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
  - Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

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Caption: Workflow for the Synthesis of **2-Methylglutaric Acid**.

## Analytical Protocol: Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis of organic acids in biological and chemical samples. Due to the low volatility of dicarboxylic acids, a derivatization step is required. This protocol is adapted from established methods for similar analytes.

Objective: To quantify **2-Methylglutaric acid** in a sample matrix.

Materials:

- **2-Methylglutaric acid** standard
- Internal standard (e.g., a stable isotope-labeled version or a structurally similar, non-endogenous dicarboxylic acid)
- Ethyl acetate
- Pyridine
- Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Procedure:

- Sample Preparation and Extraction:
  - For aqueous or biological samples (e.g., urine), acidify the sample to pH ~1 with HCl.
  - Add a known amount of the internal standard.
  - Perform a liquid-liquid extraction with ethyl acetate. Vortex vigorously and centrifuge to separate the layers.
  - Carefully transfer the organic (upper) layer to a clean vial.
  - Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

- Derivatization:
  - To the dried residue, add 50  $\mu$ L of pyridine and 100  $\mu$ L of BSTFA + 1% TMCS.
  - Cap the vial tightly and heat at 70 °C for 45 minutes to form the trimethylsilyl (TMS) derivatives.
  - Cool the sample to room temperature before analysis.
- GC-MS Analysis:
  - Injection: Inject 1  $\mu$ L of the derivatized sample into the GC-MS.
  - GC Conditions (Example):
    - Inlet Temperature: 250 °C
    - Carrier Gas: Helium
    - Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
  - MS Conditions (Example):
    - Ion Source: Electron Ionization (EI) at 70 eV
    - Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the di-TMS derivative of **2-methylglutaric acid** and the internal standard. A full scan can be used for initial identification.
- Quantification:
  - Generate a calibration curve using standards of known concentrations prepared and derivatized in the same manner as the samples.
  - Calculate the concentration of **2-Methylglutaric acid** in the original sample based on the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

# Applications in Drug Development

The dicarboxylic acid functionality of **2-Methylglutaric acid** makes it a valuable molecule in pharmaceutical development, particularly in the field of crystal engineering.

## Cocrystal Former for Bioavailability Enhancement

A significant challenge in drug development is the poor aqueous solubility of many APIs, which limits their oral bioavailability. Pharmaceutical cocrystals, which are multi-component crystals of an API and a pharmaceutically acceptable co-former held together by non-covalent bonds, offer a strategy to improve these properties.

Dicarboxylic acids like glutaric acid are excellent candidates for co-formers because their carboxylic acid groups can form robust hydrogen bonds (supramolecular synthons) with various functional groups present on API molecules (e.g., amides, pyridines).<sup>[9][10]</sup> By modifying the crystal lattice, a cocrystal can exhibit significantly different and improved physicochemical properties, such as solubility and dissolution rate, compared to the API alone.<sup>[10]</sup> **2-Methylglutaric acid**, as a derivative, offers a similar potential to act as a co-former, with the methyl group providing altered steric and electronic properties that can be fine-tuned for specific APIs.

## Experimental Protocol: Cocrystal Screening

A solution-based slurry experiment is a common and effective method for cocrystal screening.

Objective: To screen for the formation of a cocrystal between an API and **2-Methylglutaric acid**.

Materials:

- Active Pharmaceutical Ingredient (API)
- **2-Methylglutaric acid** (Co-former)
- A selection of solvents (e.g., ethanol, ethyl acetate, acetonitrile)
- Small vials with magnetic stir bars

- Stir plate
- Filtration apparatus
- Analytical instruments: Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC)

**Procedure:**

- Preparation:
  - Place the API (e.g., 50 mg) and **2-Methylglutaric acid** in a 1:1 stoichiometric molar ratio into a small glass vial containing a stir bar.
  - Prepare several such vials to test different solvents.
- Slurrying:
  - Add a small amount of the chosen solvent to a vial (e.g., 1-2 mL), just enough to create a mobile slurry of the solids.
  - Seal the vial and allow it to stir at room temperature for a set period (e.g., 24-72 hours). This allows the system to reach thermodynamic equilibrium.
- Isolation:
  - After the equilibration period, filter the solid material from the slurry and allow it to air dry.
- Characterization:
  - Analyze the resulting solid by PXRD. The formation of a new crystalline phase, indicated by a diffraction pattern distinct from that of the starting API and **2-Methylglutaric acid**, is strong evidence of cocrystal formation.
  - Further confirmation can be obtained using DSC, where a new, single melting endotherm, different from the melting points of the individual components, would be observed.

## Safety and Handling

**2-Methylglutaric acid** is a corrosive and hazardous substance that requires careful handling.

Table 3: Safety and Handling Information for **2-Methylglutaric Acid**

Category	Information	Reference
GHS Pictograms	<b>Corrosion, Exclamation Mark</b>	<a href="#">[2]</a>
Signal Word	Danger	<a href="#">[2]</a>
Hazard Statements	H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H412: Harmful to aquatic life with long lasting effects.	<a href="#">[2]</a>
Precautionary Statements	P260: Do not breathe dust.P273: Avoid release to the environment.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	<a href="#">[2]</a>
Storage	Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage temperature: 2-30°C.	<a href="#">[2]</a>

| Personal Protective Equipment | Dust mask (e.g., N95), chemical-resistant gloves, safety goggles or face shield. ||

## Conclusion

**2-Methylglutaric acid** (CAS 617-62-9) is a multifaceted dicarboxylic acid with important implications for both clinical diagnostics and pharmaceutical sciences. Its role as a metabolite in the leucine degradation pathway makes it a relevant biomarker for certain inborn errors of metabolism. For drug development professionals, its chemical structure presents a significant opportunity for use as a co-former in crystal engineering to overcome the solubility and bioavailability challenges of modern APIs. The experimental protocols and data provided in this guide serve as a valuable resource for scientists working with this compound, enabling further research into its properties and applications. Proper adherence to safety protocols is essential when handling this corrosive chemical.

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